molecular formula C8H9NO3 B12968119 Methyl 4-hydroxy-2-methylnicotinate

Methyl 4-hydroxy-2-methylnicotinate

Cat. No.: B12968119
M. Wt: 167.16 g/mol
InChI Key: MBQYDRYYSFDXGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-hydroxy-2-methylnicotinate is an organic compound belonging to the class of nicotinates It is a derivative of nicotinic acid (vitamin B3) and features a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-hydroxy-2-methylnicotinate typically involves the esterification of 4-hydroxy-2-methylnicotinic acid. One common method is the reaction of 4-hydroxy-2-methylnicotinic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. This reaction yields this compound with high purity and yield .

Industrial Production Methods: For industrial-scale production, the process is optimized to ensure safety, cost-effectiveness, and high yield. The use of continuous flow reactors and automated systems can enhance the efficiency of the esterification process. Additionally, the purification steps, such as recrystallization or distillation, are crucial to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-hydroxy-2-methylnicotinate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The methyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products Formed:

Scientific Research Applications

Methyl 4-hydroxy-2-methylnicotinate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-hydroxy-2-methylnicotinate involves its interaction with specific molecular targets. It is believed to act as a peripheral vasodilator, enhancing local blood flow at the site of application. This effect is mediated through the release of prostaglandin D2, which acts locally due to its short half-life .

Comparison with Similar Compounds

Uniqueness: Methyl 4-hydroxy-2-methylnicotinate is unique due to its specific ester group, which imparts distinct solubility and reactivity characteristics. This makes it particularly useful in applications where these properties are advantageous, such as in the formulation of topical medications and in organic synthesis .

Biological Activity

Methyl 4-hydroxy-2-methylnicotinate (MHMN) is a derivative of nicotinic acid and has garnered attention for its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

MHMN is characterized by the presence of a hydroxyl group at the 4-position of the pyridine ring and a methyl ester group at the carboxyl position. Its chemical formula is C8H9N1O3C_8H_9N_1O_3. The compound's structure allows it to engage in various chemical reactions, including:

  • Esterification : Reacts with carboxylic acids to form esters.
  • Hydrolysis : The ester group can be hydrolyzed to yield 4-hydroxynicotinic acid.
  • Substitution : The hydroxyl group can participate in nucleophilic substitution reactions.

MHMN's biological activity is largely attributed to its interaction with various molecular targets. It is thought to influence cellular metabolism and enzyme function due to its structural similarity to nicotinic acid. The hydroxyl group facilitates hydrogen bonding, enhancing its reactivity and interactions with other molecules.

Following topical application, MHMN is rapidly absorbed through the skin, where it undergoes hydrolysis to form nicotinic acid, mediated by nonspecific esterases present in the dermis layer. This process is linked to its vasodilatory effects, which are significantly influenced by local prostaglandin release.

Biological Activities

Research has identified several key biological activities associated with MHMN:

  • Neuroprotective Effects : MHMN has been explored for its potential in treating neurodegenerative diseases due to its ability to protect neuronal cells from oxidative stress and apoptosis.
  • Vasodilatory Effects : The compound acts as a vasodilator, enhancing local blood flow, which may be beneficial in conditions requiring improved circulation.
  • Anticancer Properties : Preliminary studies suggest that MHMN may exhibit anticancer activity by modulating cellular pathways involved in tumor growth and metastasis .

Case Studies

  • Neuroprotective Study :
    • A study investigated the neuroprotective effects of MHMN on neuronal cell lines exposed to oxidative stress. Results indicated a significant reduction in cell death and oxidative markers compared to control groups .
  • Vasodilatory Effects :
    • Clinical trials assessing the topical application of MHMN demonstrated increased blood flow in treated areas, suggesting its potential use in treating conditions like peripheral artery disease.
  • Anticancer Activity :
    • In vitro studies showed that MHMN inhibited the proliferation of various cancer cell lines, including breast and prostate cancer cells. Mechanistic studies indicated that it may induce apoptosis through caspase activation pathways .

Comparative Analysis with Related Compounds

To understand the unique properties of MHMN, it's useful to compare it with other nicotinic acid derivatives:

Compound NameChemical FormulaKey Features
Methyl NicotinateC7H9N1O2C_7H_9N_1O_2Acts as a vasodilator; used topically for pain relief.
Methyl 6-Hydroxy-NicotinateC8H9N1O3C_8H_{9}N_{1}O_{3}Similar structure; explored for different biological activities.
Ethyl 6-Amino-4-Hydroxy-NicotinateC8H10N2O3C_8H_{10}N_{2}O_{3}Contains an amino group; different reactivity profile.

MHMN's specific hydroxyl positioning on the pyridine ring contributes to its distinct biological activities compared to these analogs.

Properties

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

IUPAC Name

methyl 2-methyl-4-oxo-1H-pyridine-3-carboxylate

InChI

InChI=1S/C8H9NO3/c1-5-7(8(11)12-2)6(10)3-4-9-5/h3-4H,1-2H3,(H,9,10)

InChI Key

MBQYDRYYSFDXGC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C=CN1)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.